1-(4-{[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Cyclization: The protected piperazines undergo selective intramolecular cyclization to yield piperazinopyrrolidinones.
Thienylmethyl Substitution:
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Thienylmethyl)piperidin-4-amine: This compound shares the thienylmethyl group but has a different core structure.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine also contain piperazine rings and exhibit biological activity.
Uniqueness: 1-(4-{[4-(2-Thienylmethyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is unique due to its combination of a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C19H23N3O3S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H23N3O3S2/c23-19-4-1-9-22(19)16-5-7-18(8-6-16)27(24,25)21-12-10-20(11-13-21)15-17-3-2-14-26-17/h2-3,5-8,14H,1,4,9-13,15H2 |
InChI Key |
RJTNUBHJUYTNIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CS4 |
Origin of Product |
United States |
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